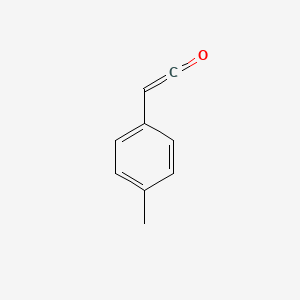
2-(4-Methylphenyl)ethen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)ethenone, also known as 4’-Methylacetophenone, is an organic compound with the molecular formula C9H10O. It is a derivative of acetophenone, where a methyl group is substituted at the para position of the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methylphenyl)ethenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CH3+CH3COClAlCl3C6H4(CH3)COCH3+HCl
Industrial Production Methods
In industrial settings, the production of 2-(4-Methylphenyl)ethenone often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry approaches, such as biocatalysis with Saccharomyces cerevisiae and natural deep eutectic solvents, has also been explored to produce chiral building blocks from acetophenone derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)ethenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzoic acid.
Reduction: It can be reduced to 4-methylphenylethanol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenylethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methylphenyl)ethenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)ethenone involves its interaction with various molecular targets and pathways. As an electrophilic compound, it can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols. The presence of the carbonyl group in the molecule makes it reactive towards nucleophiles, leading to the formation of various adducts and derivatives .
Comparison with Similar Compounds
2-(4-Methylphenyl)ethenone can be compared with other similar compounds, such as:
Acetophenone: The parent compound without the methyl substitution.
4-Methylacetophenone: Another name for 2-(4-Methylphenyl)ethenone.
4-Methylbenzaldehyde: Similar structure but with an aldehyde group instead of a ketone group.
The uniqueness of 2-(4-Methylphenyl)ethenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
58784-43-3 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
InChI |
InChI=1S/C9H8O/c1-8-2-4-9(5-3-8)6-7-10/h2-6H,1H3 |
InChI Key |
SDOGCQCEZASWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















